Cladinose

描述

Cladinose is a 3-O-methylated α-L-6-deoxyhexose sugar moiety found in macrolide antibiotics such as erythromycin, azithromycin, and clarithromycin . It is attached to the aglycone core of these antibiotics at position 3, contributing to their structural stability, ribosomal binding affinity, and pharmacokinetic properties. This compound is critical for maintaining antibacterial activity, as its modifications or absence can alter drug efficacy, resistance profiles, and bioavailability . For example, in erythromycin, the this compound residue interacts with the 23S rRNA of the bacterial ribosome, stabilizing drug binding and inhibiting protein synthesis .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of cladinose involves several steps, including the protection of hydroxyl groups, glycosylation, and deprotection. One common method involves the use of silyl acetal protection and thiomethyl ether to introduce a 3"-OMe group . The process typically includes the following steps:

- Protection of hydroxyl groups using silyl acetal.

- Glycosylation with a suitable glycosyl donor.

- Deprotection to yield the final this compound compound.

Industrial Production Methods

Industrial production of this compound often involves the fermentation of specific strains of bacteria that naturally produce macrolide antibiotics. The this compound moiety is then chemically modified or extracted from these antibiotics . This method ensures a high yield and purity of the compound.

化学反应分析

Radical Deoxygenation and Epimerization

The Barton–McCombie reaction induces 2′-deoxygenation of cladinose while unexpectedly triggering stereochemical inversion at the C-5″ position. Key findings include:

-

Reagents : Tributyltin hydride (BuSnH) or tris(trimethylsilyl)silane (TTMSS) with initiators like 1,1′-azobis(isobutyronitrile) (AIBN) or 1,1′-azobis(cyclohexanecarbonitrile) (ACCN).

-

Conditions : Toluene solvent at 60–115°C, with reaction time optimization critical for product ratios.

-

Outcomes :

| Entry | Reagent | Initiator | Temp (°C) | 3 :4 Ratio |

|---|---|---|---|---|

| 1 | BuSnH (3 eq) | AIBN | 80 | 2.5:1 |

| 2 | BuSnH (6 eq) | AIBN | 80 | >99:1 |

| 3 | TTMSS (3 eq) | AIBN | 80 | 1:2 |

| 4 | TTMSS (3 eq) | AIBN | 80 (dilute) | 1:3 |

| 5 | TTMSS (3 eq) | ACCN | 80 | 1:4 |

| 6 | TTMSS (3 eq) | ACCN | 115 | 1:6 |

Mechanistic Insight : The radical intermediate at C-2′ facilitates conformational flexibility, enabling inversion at C-5″. ROESY NMR confirmed axial-to-equatorial flipping of H-1″ and H-5″ in 4 , altering this compound’s chair conformation and disrupting hydrophobic interactions with ribosomal targets .

Oxidation and Functionalization

This compound derivatives are synthesized via targeted oxidation and protection strategies:

-

Thiocarbonate Formation : Treatment with O-phenyl chlorothionoformate converts the 2′-hydroxyl group to a phenylthiocarbonate (compound 2 ). Optimal conditions: NaHCO/toluene at 60°C .

-

Protection/Deprotection : Silyl acetal groups shield hydroxyls during glycosylation, followed by deprotection to yield functionalized this compound analogs .

Stereochemical and Conformational Analysis

-

NMR Spectroscopy : H-H coupling constants (e.g., = 9.8 Hz in 3 vs. <1 Hz in 4 ) and ROESY correlations (e.g., H-4″/H-2″b in 3 vs. H-1″/H-3″Me in 4 ) validated stereochemical inversion .

-

pH-Dependent Stability : In TRIS buffer (pH 7.4), this compound adopts a "folded-out" conformation in 4 , reducing ribosome affinity while retaining anti-inflammatory activity .

Implications for Macrolide Engineering

The 2′-dehydroxy this compound scaffold eliminates antibacterial activity but preserves anti-inflammatory properties, highlighting its potential for designing non-antibiotic macrolides. Reaction optimization (e.g., TTMSS/ACCN at 115°C) enables scalable production of stereochemically pure epimers .

科学研究应用

Role in Antibiotic Resistance

Cladinose-containing macrolides, such as erythromycin and azithromycin, are subject to enzymatic modifications that can lead to antibiotic resistance. Research has shown that certain enzymes, specifically Mph kinases, exhibit varying degrees of efficiency when phosphorylating this compound-containing macrolides compared to their desthis compound counterparts. For instance, studies indicate that MphI and MphK show significantly lower catalytic rates for C3 this compound macrolides than for other types, suggesting that the presence of this compound may confer a degree of protection against resistance mechanisms in certain bacterial strains .

Structural Insights and Drug Design

The structural characteristics of this compound significantly influence the binding affinity and efficacy of macrolide antibiotics. Detailed studies utilizing NMR spectroscopy have revealed that modifications to the this compound sugar can drastically affect the drug's ability to bind to ribosomal sites, which is crucial for its antibacterial action. For example, alterations to the this compound moiety can diminish antimicrobial activity while retaining anti-inflammatory properties, leading to the development of novel azithromycin analogs with improved therapeutic profiles .

Table 1: Comparison of this compound Modifications and Their Effects

| Modification Type | Antimicrobial Activity | Anti-inflammatory Activity | Binding Affinity |

|---|---|---|---|

| Natural this compound | High | Moderate | Strong |

| 2'-deoxy this compound | Low | High | Weak |

| Modified this compound (Barton–McCombie) | Absent | High | Moderate |

Implications in Anti-inflammatory Treatments

This compound's role extends beyond antimicrobial activity; it also contributes to the anti-inflammatory effects observed in certain macrolide antibiotics. Azithromycin and its derivatives have been studied for their potential in treating chronic inflammatory diseases such as diffuse panbronchiolitis and cystic fibrosis. The modification of this compound can lead to compounds that retain anti-inflammatory properties without exhibiting antibacterial activity, thus opening avenues for new therapeutic applications .

Case Study 1: Efficacy of this compound-Modified Macrolides

A recent study developed a novel azithromycin derivative through the modification of both desosamine and this compound sugars. This compound demonstrated superior pharmacokinetic properties while completely abolishing antibacterial activity, thus highlighting this compound's potential in creating targeted anti-inflammatory therapies .

Case Study 2: Evolutionary Adaptations in Bacteria

Research into the evolutionary adaptations of Bacillales bacteria revealed that their ability to phosphorylate this compound-containing macrolides is limited, indicating a selective pressure against resistance development. This study utilized phylogenetic analysis and enzyme kinetics to elucidate the evolutionary pathways influencing substrate specificity among Mph kinases .

作用机制

Cladinose enhances the binding of macrolide antibiotics to bacterial ribosomes by interacting with the ribosomal exit tunnel. This interaction inhibits protein synthesis, leading to the death of the bacterial cell . The molecular targets include the ribosomal RNA and specific proteins within the ribosome .

相似化合物的比较

Cladinose is structurally and functionally distinct from other sugar moieties in macrolides, such as desosamine (a dimethylamino sugar at position 5) and derivatives in ketolides or aza-macrolides. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Structurally Related Compounds

Key Findings from Comparative Studies

Structural Impact on Activity: this compound’s 3-O-methyl group is vital for erythromycin’s ribosomal binding. Its removal (as in ketolides) shifts binding to domain II of the ribosome, circumventing methylation-mediated resistance . 4-O-alkylation of this compound introduces hydrophobic interactions, improving potency against resistant Streptococcus pneumoniae (MIC90: 0.12 µg/mL vs. 0.5 µg/mL for erythromycin) .

Pharmacokinetic Differences: this compound analogues with alkyl chains exhibit prolonged half-lives (e.g., 4-O-propyl derivative: t½ = 8.2 hours vs. 5.1 hours for erythromycin) due to reduced cytochrome P450 metabolism . Ketolides, lacking this compound, show superior tissue penetration but carry risks like hepatotoxicity, limiting clinical use .

Resistance Mechanisms: Erm methylases target the N-6 amino group of A2058 in 23S rRNA, which this compound-containing drugs (e.g., erythromycin) directly interact with. Modified this compound analogues or ketolides avoid this interaction, retaining efficacy .

Functional Synergy with Desosamine: In azithromycin, this compound (position 3) and desosamine (position 5) work synergistically: this compound stabilizes ribosomal binding, while desosamine enhances cellular uptake .

生物活性

Cladinose is a significant sugar moiety found in various macrolide antibiotics, including erythromycin and azithromycin. Its structural characteristics and biological activities have garnered attention in pharmacological research, particularly regarding its role in antibiotic efficacy and mechanism of action. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Structural Characteristics of this compound

This compound is a 3,4-dideoxy-3-(methylamino)-D-ribose sugar that is crucial for the binding of macrolide antibiotics to the bacterial ribosome. Its stereochemistry significantly influences the pharmacological properties of these compounds. For instance, modifications to the this compound structure can drastically alter the interaction with ribosomal RNA, impacting antibiotic efficacy.

1. Ribosomal Interaction

The primary mechanism by which this compound-containing antibiotics exert their action is through binding to the 50S ribosomal subunit, inhibiting protein synthesis. Research indicates that the presence of this compound is critical for promoting ribosome stalling at specific codons during translation:

- Erythromycin and Clarithromycin : These antibiotics retain their ability to stall the ribosome due to the presence of this compound. In contrast, analogs lacking this sugar do not exhibit similar ribosomal stalling capabilities .

- Role in SRC Formation : this compound contributes not only spatially but also functionally to the formation of the stalled ribosome complex (SRC), suggesting its importance beyond mere structural support .

2. Antimicrobial Efficacy

The biological activity of this compound extends to its influence on antimicrobial efficacy:

- Antibacterial Activity : Studies show that modifications to this compound can lead to a significant reduction in antibacterial activity. For example, an azithromycin analog with an epimerized this compound exhibited no antibacterial properties despite retaining anti-inflammatory effects .

- Pharmacokinetics : The pharmacokinetic profiles of this compound-containing compounds suggest favorable distribution and metabolism, making them suitable for therapeutic use. For instance, a modified azithromycin demonstrated a half-life suitable for once-daily dosing and moderate bioavailability in animal models .

Case Study 1: Azithromycin Analog with Modified this compound

A study investigated an azithromycin analog where the stereochemistry at C-5″ of this compound was inverted. This modification resulted in:

- Loss of Antibacterial Activity : The compound was completely devoid of antibacterial effects due to diminished hydrophobic interactions with the ribosome.

- Retention of Anti-inflammatory Activity : Despite its lack of antibacterial properties, it maintained significant anti-inflammatory effects, indicating a potential pathway for developing non-antibiotic therapeutics .

Case Study 2: this compound Replacement Studies

Research aimed at replacing this compound with alternative sugar moieties highlighted its unique role:

- Oxazolidinone Carbamates : These replacements were synthesized but showed reduced efficacy compared to their this compound-containing counterparts. This underscores the importance of this compound in maintaining the biological activity of macrolides .

Data Tables

| Compound | Antibacterial Activity | Anti-inflammatory Activity | Half-life (h) | Bioavailability (%) |

|---|---|---|---|---|

| Azithromycin | Yes | Moderate | 11 | 12 |

| Modified Azithromycin (C-5″ inversion) | No | High | 15 | 31 |

| Erythromycin | Yes | Low | 6 | 34 |

Research Findings

Recent studies have elucidated various aspects of this compound's role in antibiotic activity:

- This compound is essential for effective binding to the ribosome, as evidenced by comparative studies showing that analogs without this sugar fail to induce SRC formation .

- Structural modifications that alter this compound's configuration can lead to significant changes in both pharmacodynamics and pharmacokinetics, emphasizing its critical role in drug design .

常见问题

Basic Research Questions

Q. How to design a reproducible experimental protocol for studying Cladinose’s structural stability under varying pH conditions?

- Methodological Answer :

Literature Review : Identify existing protocols for this compound stability studies, focusing on pH-dependent degradation pathways .

Variable Selection : Define pH ranges (e.g., 2–10) and environmental factors (temperature, ionic strength) to mimic physiological or industrial conditions .

Control Setup : Include controls for autohydrolysis and oxidative degradation. Use buffer systems with validated pH stability over time .

Analytical Validation : Employ HPLC or NMR to monitor structural changes, ensuring calibration with certified reference standards .

Q. What methodological approaches are recommended for quantifying this compound in complex biological matrices while minimizing matrix interference?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) or protein precipitation to isolate this compound from biological fluids (e.g., plasma, tissue homogenates) .

- Analytical Techniques :

| Technique | Pros | Cons |

|---|---|---|

| LC-MS/MS | High sensitivity, specificity | Requires expensive instrumentation |

| ELISA | High throughput | Cross-reactivity risks |

- Validation : Assess recovery rates, limit of detection (LOD), and matrix effects per ICH guidelines .

Advanced Research Questions

Q. How can researchers optimize the enantioselective synthesis of this compound derivatives to improve yield and purity?

- Methodological Answer :

Catalyst Screening : Test chiral catalysts (e.g., BINAP-metal complexes) under varying solvent systems (THF, DMF) .

Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction kinetics .

Purification Strategies : Employ chiral stationary phases in preparative HPLC or crystallization techniques to isolate enantiomers .

Q. What strategies address contradictions in reported bioactivity data of this compound derivatives across different in vitro models?

- Methodological Answer :

- Systematic Review : Compile datasets from peer-reviewed studies, noting variations in cell lines (e.g., HEK293 vs. HepG2), assay conditions, and this compound concentrations .

- Experimental Replication : Standardize protocols (e.g., MTT assay incubation time, serum-free conditions) to isolate confounding variables .

- Meta-Analysis : Use statistical tools (e.g., random-effects models) to quantify heterogeneity and identify biological vs. methodological sources of discrepancy .

Q. How to elucidate the mechanistic role of this compound in antibiotic resistance modulation using multi-omics approaches?

- Methodological Answer :

Transcriptomics : Perform RNA-seq on bacterial strains treated with this compound to identify differentially expressed genes (e.g., efflux pumps) .

Metabolomics : Use LC-HRMS to map metabolic flux changes (e.g., cell wall precursor synthesis) .

Data Integration : Apply pathway enrichment tools (e.g., KEGG, STRING) to correlate gene expression with metabolic perturbations .

Q. Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values .

- Uncertainty Quantification : Calculate 95% confidence intervals using bootstrapping or Monte Carlo simulations .

- Outlier Detection : Apply Grubbs’ test or robust regression to exclude anomalous datapoints .

Q. Research Design & Ethical Considerations

Q. How to ensure ethical compliance when designing animal studies involving this compound pharmacokinetics?

- Methodological Answer :

3Rs Principle : Minimize animal use via power analysis; refine protocols to reduce distress (e.g., non-invasive sampling) .

Regulatory Approval : Submit study protocols to institutional animal care committees (IACUC) with justification for species/model selection .

Q. Tables for Methodological Reference

Table 1: Common Analytical Techniques for this compound Characterization

属性

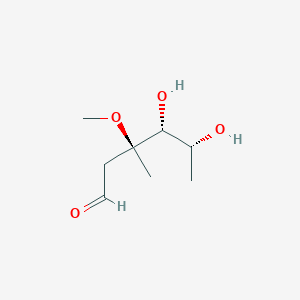

IUPAC Name |

(3S,4R,5R)-4,5-dihydroxy-3-methoxy-3-methylhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-6(10)7(11)8(2,12-3)4-5-9/h5-7,10-11H,4H2,1-3H3/t6-,7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSDVNKVGFVAQU-PRJMDXOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C)(CC=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]([C@](C)(CC=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197001 | |

| Record name | Cladinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470-12-2 | |

| Record name | 2,6-Dideoxy-3-C-methyl-3-O-methyl-ribo-hexose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cladinose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cladinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。